

# Reactivity profile of 4-Bromo-5-methylpicolinonitrile

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## Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinonitrile

Cat. No.: B1508317

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An In-Depth Technical Guide to the Reactivity Profile of **4-Bromo-5-methylpicolinonitrile**

## Abstract

**4-Bromo-5-methylpicolinonitrile** is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of pharmaceutical and agrochemical research. Its unique arrangement of a pyridine ring, a bromine atom, a nitrile group, and a methyl group imparts a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of this profile, offering researchers and drug development professionals a comprehensive understanding of the molecule's synthetic potential. We will explore its behavior in key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions of the nitrile and methyl moieties. The discussion is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design to empower rational synthesis.

## Structural and Physicochemical Profile

**4-Bromo-5-methylpicolinonitrile**, with CAS Number 1353856-72-0, is a substituted pyridine derivative. The pyridine nitrogen and the cyano group act as electron-withdrawing groups, polarizing the aromatic ring and influencing the reactivity of the C-Br bond.<sup>[1]</sup> The methyl group, in contrast, is a weak electron-donating group. This electronic interplay is central to its chemical behavior.

Table 1: Physicochemical Properties of **4-Bromo-5-methylpicolinonitrile**

Property	Value	Source
CAS Number	1353856-72-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	[3]
Molecular Weight	197.03 g/mol	[3]
Appearance	White to off-white solid	[1]
Boiling Point	293.3 ± 35.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[3]
LogP	1.99	[3]

## Core Reactivity Analysis

The reactivity of **4-Bromo-5-methylpicolinonitrile** is dictated by several key features:

- **The C(4)-Br Bond:** This is the primary site for metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes this bond susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).
- **The Pyridine Ring:** The ring's overall electron deficiency, enhanced by the nitrile group, makes it a candidate for nucleophilic aromatic substitution (S<sub>N</sub>Ar), particularly under forcing conditions. The bromine at C4 is activated by the ring nitrogen and the C2-nitrile.
- **The Nitrile Group (C≡N):** This versatile functional group can undergo reduction to a primary amine or an aldehyde, or hydrolysis to a carboxylic acid, providing pathways to diverse molecular scaffolds.[4]
- **The Methyl Group (CH<sub>3</sub>):** The C5-methyl group is attached to an sp<sup>2</sup> carbon and can be considered an aza-benzylic position. While less reactive than a true benzylic position, it can potentially undergo free-radical halogenation or oxidation under specific conditions.[5]

Caption: Key reactivity sites on **4-Bromo-5-methylpicolinonitrile**.

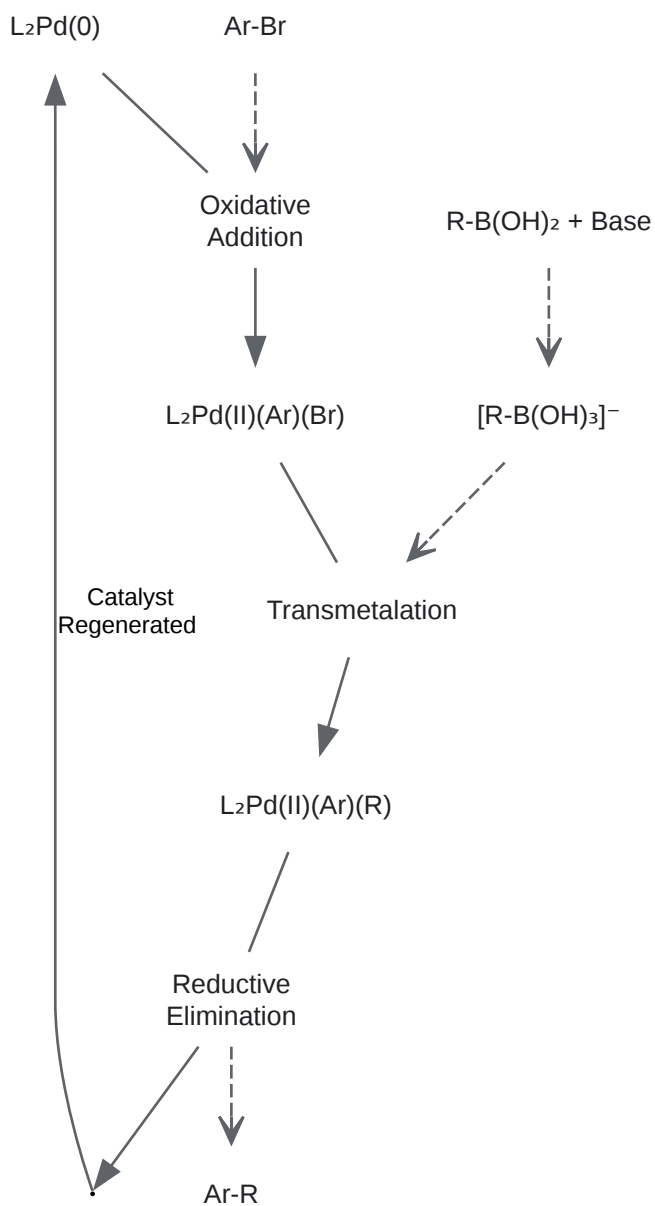
## Palladium-Catalyzed Cross-Coupling Reactions

The C(sp<sup>2</sup>)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are cornerstones of modern drug discovery for their reliability and functional group tolerance.

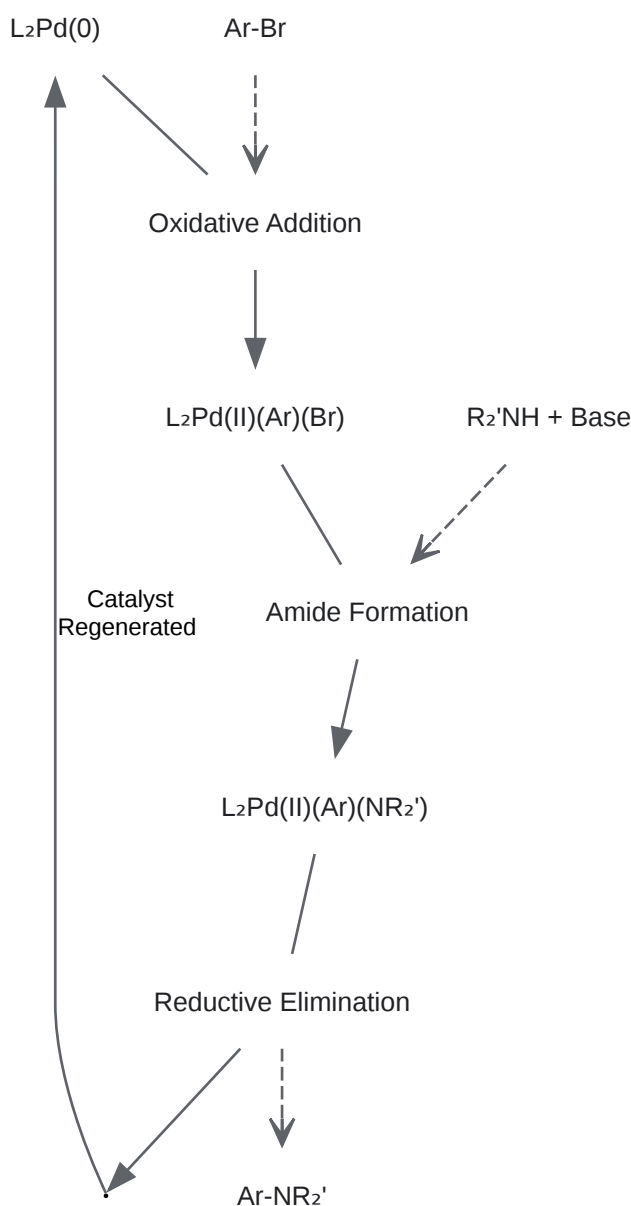
## Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.<sup>[6]</sup>

**Causality and Expertise:** The reaction's success hinges on a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with a base-activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.<sup>[7]</sup> The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.<sup>[7][8]</sup> Ligands, often bulky, electron-rich phosphines, are essential to stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate the final reductive elimination step.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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